molecular formula C16H16ClNO3 B291850 N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide

N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide

Cat. No. B291850
M. Wt: 305.75 g/mol
InChI Key: JQZCABIHULHIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CDMB belongs to the class of benzamide derivatives and is known for its selective inhibitory effects on certain enzymes and receptors.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide exerts its effects by selectively inhibiting the activity of PARP and HDAC enzymes. PARP is an important enzyme involved in DNA repair and cell survival, and its inhibition leads to increased DNA damage and cell death in cancer cells. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of anti-inflammatory and neuroprotective pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical studies. It has been found to induce cell death in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various disease models and protect against neuronal damage in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has several advantages as a potential therapeutic agent, including its potent inhibitory effects on PARP and HDAC enzymes, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its anti-inflammatory and neuroprotective effects. However, its limitations include its potential toxicity and off-target effects, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide. One potential area of investigation is its use in combination with other therapeutics to enhance their efficacy in cancer treatment. Another area of research is the development of more selective and potent analogs of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide with fewer off-target effects. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide in humans and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 5-chloro-2-methylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is followed by workup and purification steps to obtain the final product.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). PARP inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment, while HDAC inhibition has been linked to anti-inflammatory and neuroprotective effects.

properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C16H16ClNO3/c1-10-4-5-11(17)8-14(10)18-16(19)13-7-6-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19)

InChI Key

JQZCABIHULHIGL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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